molecular formula C15H12BrN3O6S B14467821 Anthranilic acid, N-((((p-bromophenyl)sulfonyl)hydrazino)oxalyl)- CAS No. 72117-56-7

Anthranilic acid, N-((((p-bromophenyl)sulfonyl)hydrazino)oxalyl)-

Cat. No.: B14467821
CAS No.: 72117-56-7
M. Wt: 442.2 g/mol
InChI Key: PUYITLRNFXPNEV-UHFFFAOYSA-N
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Description

Anthranilic acid, N-((((p-bromophenyl)sulfonyl)hydrazino)oxalyl)- is a complex organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of an anthranilic acid core, which is further modified by the addition of a p-bromophenylsulfonyl group and a hydrazinooxalyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthranilic acid, N-((((p-bromophenyl)sulfonyl)hydrazino)oxalyl)- typically involves multiple steps, starting with the preparation of anthranilic acid. Anthranilic acid can be synthesized from phthalic anhydride through a series of reactions including ammonolysis and hydrolysis For instance, the sulfonylation reaction can be carried out using p-bromobenzenesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Anthranilic acid, N-((((p-bromophenyl)sulfonyl)hydrazino)oxalyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of Anthranilic acid, N-((((p-bromophenyl)sulfonyl)hydrazino)oxalyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anthranilic acid, N-((((p-bromophenyl)sulfonyl)hydrazino)oxalyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

72117-56-7

Molecular Formula

C15H12BrN3O6S

Molecular Weight

442.2 g/mol

IUPAC Name

2-[[2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxoacetyl]amino]benzoic acid

InChI

InChI=1S/C15H12BrN3O6S/c16-9-5-7-10(8-6-9)26(24,25)19-18-14(21)13(20)17-12-4-2-1-3-11(12)15(22)23/h1-8,19H,(H,17,20)(H,18,21)(H,22,23)

InChI Key

PUYITLRNFXPNEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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